Quinolin-4-ylmethanol
Overview
Description
Quinolin-4-ylmethanol: is a chemical compound with the molecular formula C10H9NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
Quinolin-4-ylmethanol, like other quinoline derivatives, primarily targets bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
The compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the normal functioning of the bacterial enzymes, leading to inhibition of DNA replication and ultimately, bacterial cell death .
Biochemical Pathways
Quinoline derivatives are known to interfere with the dna supercoiling process, a critical step in dna replication . By inhibiting this process, the compound disrupts the normal cellular functions of bacteria, leading to their death .
Pharmacokinetics
Quinolones, in general, are known to have good bioavailability and are extensively metabolized, primarily at the c7 position in the piperazinyl ring . The degree of metabolism can vary, influencing the compound’s bioavailability .
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting critical bacterial enzymes, the compound prevents DNA replication, leading to cell death . This makes it a potent antimicrobial agent .
Biochemical Analysis
Biochemical Properties
Quinolin-4-ylmethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes often involves the inhibition or modulation of enzyme activity, affecting the metabolic pathways of other compounds . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory genes . Furthermore, this compound can impact mitochondrial function, leading to changes in cellular energy production and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly for cytochrome P450 enzymes, by binding to the active site and preventing substrate access . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in inflammation, apoptosis, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . It can be metabolized into various metabolites, which may have different biological activities. The compound’s interaction with these enzymes can also affect the metabolic flux of other compounds, leading to changes in metabolite levels . Additionally, this compound can influence the activity of other enzymes and cofactors involved in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Green Chemistry Approaches: Modern synthetic methods emphasize greener and more sustainable processes.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinolin-4-ylmethanol can undergo oxidation reactions to form quinolin-4-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Quinolin-4-carboxylic acid.
Reduction: Various reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: Quinolin-4-ylmethanol is used as an intermediate in the synthesis of various organic compounds. Its derivatives are valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound and its derivatives are studied for their potential as enzyme inhibitors and probes for biological pathways .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs with antimicrobial, antiviral, and anticancer properties .
Industry: this compound is used in the production of dyes, agrochemicals, and other industrial chemicals .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal and industrial chemistry.
Pamaquine: An antimalarial agent with a quinoline ring system.
Chloroquine: Another antimalarial drug with a similar structure.
Tafenoquine: A newer antimalarial agent.
Bulaquine: An antimalarial and anti-inflammatory agent.
Quinine: A well-known antimalarial compound.
Mefloquine: An antimalarial agent.
Amodiaquine: An antimalarial and anti-inflammatory agent.
Uniqueness: Quinolin-4-ylmethanol is unique due to its specific functional group (methanol) attached to the quinoline ring. This functional group imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications .
Properties
IUPAC Name |
quinolin-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYNLLGPBDUAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211908 | |
Record name | 4-Quinolylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6281-32-9 | |
Record name | 4-Quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6281-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinolinemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Quinolylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-quinolylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-QUINOLYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL7X3EV8AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Quinolin-4-ylmethanol derivatives in medicinal chemistry?
A: this compound derivatives, particularly those incorporating a tetrazolo[1,5-a]quinoline moiety, have shown promise as potential antibacterial agents. [] While the provided research focuses on the synthesis and characterization of these compounds, further studies are needed to explore their specific mechanisms of action, efficacy against different bacterial strains, and potential for clinical development.
Q2: How are O,O-diethyl phosphorothioates synthesized from this compound derivatives, and what analytical techniques are used for their characterization?
A: A novel method for synthesizing O,O-diethyl O-(substituted tetrazolo[1,5-a]quinolin-4-yl)methyl phosphorothioates involves using tetrazolo[1,5-a]this compound derivatives as starting materials. [] This approach provides a simple and efficient pathway for obtaining these compounds. Characterization of the synthesized phosphorothioates is achieved through various analytical and spectral methods, including elemental analysis, IR, 1H NMR, 13C NMR, and mass spectrometry. [] These techniques provide valuable information about the compound's structure, purity, and properties.
Q3: Can this compound derivatives be used to synthesize polymers, and what are the potential advantages of these polymers?
A: Yes, this compound derivatives like cinchonidine can be used to synthesize acrylic and methacrylic homopolymers. [] These polymers exhibit promising antibacterial activity, potentially exceeding that of their monomer counterparts. [] Additionally, they demonstrate favorable thermal stability, making them suitable for applications requiring resistance to high temperatures. [] Further research can explore their potential in biomedical applications, such as the development of antibacterial coatings or drug delivery systems.
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